molecular formula C9H10N6 B13862474 N-(4,5-dihydro-1H-imidazol-2-yl)-1H-imidazo[4,5-b]pyridin-6-amine

N-(4,5-dihydro-1H-imidazol-2-yl)-1H-imidazo[4,5-b]pyridin-6-amine

Cat. No.: B13862474
M. Wt: 202.22 g/mol
InChI Key: OTUFXGVQGPQPFI-UHFFFAOYSA-N
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Description

N-(4,5-dihydro-1H-imidazol-2-yl)-1H-imidazo[4,5-b]pyridin-6-amine is a heterocyclic compound that features both imidazole and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-dihydro-1H-imidazol-2-yl)-1H-imidazo[4,5-b]pyridin-6-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an amido-nitrile with a suitable base and catalyst, such as nickel, to form the desired imidazole ring . The reaction conditions are often mild, allowing for the inclusion of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Optimization of reaction parameters, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(4,5-dihydro-1H-imidazol-2-yl)-1H-imidazo[4,5-b]pyridin-6-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various acyl or sulfonyl groups .

Scientific Research Applications

N-(4,5-dihydro-1H-imidazol-2-yl)-1H-imidazo[4,5-b]pyridin-6-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4,5-dihydro-1H-imidazol-2-yl)-1H-imidazo[4,5-b]pyridin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4,5-dihydro-1H-imidazol-2-yl)-1H-imidazo[4,5-b]pyridin-6-amine is unique due to its combination of imidazole and pyridine rings, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H10N6

Molecular Weight

202.22 g/mol

IUPAC Name

N-(4,5-dihydro-1H-imidazol-2-yl)-1H-imidazo[4,5-b]pyridin-6-amine

InChI

InChI=1S/C9H10N6/c1-2-11-9(10-1)15-6-3-7-8(12-4-6)14-5-13-7/h3-5H,1-2H2,(H2,10,11,15)(H,12,13,14)

InChI Key

OTUFXGVQGPQPFI-UHFFFAOYSA-N

Canonical SMILES

C1CN=C(N1)NC2=CC3=C(N=C2)N=CN3

Origin of Product

United States

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